ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C18H18ClNO4. This compound is known for its unique chemical structure, which includes a chloro-substituted phenoxy group and an amino benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate typically involves the reaction of 4-chloro-2-methylphenol with ethyl 2-amino benzoate in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}benzoate: Similar structure but different substitution pattern.
Mthis compound: Similar structure but different ester group.
Ethyl 2-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzoate: Similar structure but different halogen substitution.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structures.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-3-23-18(22)14-6-4-5-7-15(14)20-17(21)11-24-16-9-8-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWIJXSQDXBOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976919 |
Source
|
Record name | 2-(4-Chloro-2-methylphenoxy)-N-[2-(ethoxycarbonyl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-05-2 |
Source
|
Record name | 2-(4-Chloro-2-methylphenoxy)-N-[2-(ethoxycarbonyl)phenyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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